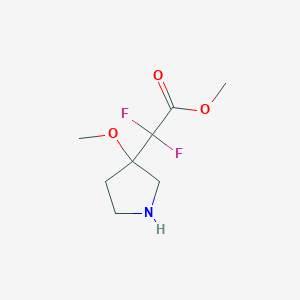![molecular formula C25H27ClN2O3S B2990471 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1112296-09-9](/img/structure/B2990471.png)
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Anticancer Applications
A significant application of quinoline derivatives is in the development of anticancer agents. Solomon et al. (2019) designed and synthesized thirty-six 4-aminoquinoline derived sulfonyl analogs using a hybrid pharmacophore approach to enhance their anticancer activities. These compounds were evaluated for their cytotoxicity against various cancer cell lines, with one compound demonstrating potent cancer cell-killing effects by inducing cell cycle arrest and eventual cell death through apoptosis. This compound also showed an increase in lysosomal volume in cancer cells, contributing to its preferential cancer cell-killing effects. This research illustrates the potential of 4-aminoquinoline derivatives as effective and potentially safe anticancer agents (Solomon et al., 2019).
Synthesis and Structural Studies
Desai et al. (2017) reported the synthesis of novel quinolone-3-carbaldehyde derivatives, including those with 4-tert-butylphenylsulfonyl substituents. These compounds were characterized using various spectroscopic methods and their structures were elucidated by single crystal X-ray diffraction studies. The crystal structures revealed supramolecular architectures facilitated by different intermolecular interactions, highlighting the structural diversity and potential for further chemical modifications of these compounds (Desai et al., 2017).
Antimicrobial Activity
In the realm of antimicrobial research, Alavi et al. (2017) explored the synthesis of quinoxaline sulfonamides, demonstrating a green synthesis approach. These compounds were evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli, showcasing the potential of quinoxaline derivatives as novel antibacterial agents (Alavi et al., 2017).
Fluorescent Probes for DNA Detection
Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines substituted with various nuclei, including piperidine, and investigated their potential as DNA-specific fluorescent probes. These compounds exhibited enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application in bioanalytical chemistry for DNA detection (Perin et al., 2011).
Propiedades
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3S/c1-25(2,3)17-7-10-19(11-8-17)32(30,31)23-20-15-18(26)9-12-22(20)27-16-21(23)24(29)28-13-5-4-6-14-28/h7-12,15-16H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHXJOLRAWAWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B2990394.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2990396.png)



![2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2990403.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2990404.png)

![1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate](/img/structure/B2990410.png)